molecular formula C10H13BrSSi B3131058 3-Bromo-2-methyl-5-trimethylsilylethynylthiophene CAS No. 348639-14-5

3-Bromo-2-methyl-5-trimethylsilylethynylthiophene

Cat. No.: B3131058
CAS No.: 348639-14-5
M. Wt: 273.27 g/mol
InChI Key: BKNPKUYRQKDFME-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-trimethylsilylethynylthiophene (CAS: 348639-14-5) is a brominated thiophene derivative featuring a methyl group at the 2-position and a trimethylsilylethynyl group at the 5-position. Its molecular formula is C₁₀H₁₃BrSSi, with a molar mass of 273.26–273.27 g/mol . Key physical properties include:

  • Density: 1.29 g/cm³ (predicted)
  • Melting Point: 58.5–60.2 °C
  • Boiling Point: 276.8 °C (predicted)

The trimethylsilylethynyl group introduces steric bulk and modifies electronic properties, making the compound valuable in cross-coupling reactions and materials science .

Properties

IUPAC Name

2-(4-bromo-5-methylthiophen-2-yl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrSSi/c1-8-10(11)7-9(12-8)5-6-13(2,3)4/h7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNPKUYRQKDFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C#C[Si](C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-5-trimethylsilylethynylthiophene typically involves the bromination of 2-methyl-5-trimethylsilylethynylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-5-trimethylsilylethynylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.

    Coupling Reactions: Boronic acids or esters in the presence of palladium catalysts and bases like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Various substituted thiophene derivatives.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Oxidation and Reduction: Oxidized or reduced thiophene derivatives.

Scientific Research Applications

3-Bromo-2-methyl-5-trimethylsilylethynylthiophene is valuable in scientific research due to its unique properties. It is used in:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-trimethylsilylethynylthiophene involves its interaction with various molecular targets and pathways. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to form the desired product . The thiophene ring’s aromaticity and electron-rich nature facilitate these reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Observations :

  • The trimethylsilylethynyl group enhances steric hindrance and alters solubility (hydrophobic) compared to phenyl or nitro groups.
  • Electron-withdrawing groups (e.g., nitro, aldehyde) in 5-Bromo-2-nitrothiophene-3-carbaldehyde increase reactivity toward electrophilic substitution .
  • The methyl ester in Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate improves solubility in polar aprotic solvents .

Functional Group Impact :

  • Trimethylsilylethynyl : Protects alkyne during synthesis; facilitates desilylation for further coupling .
  • Nitro and Aldehyde : Act as meta-directing groups, enabling regioselective functionalization .
  • Amino and Ester: Enhance hydrogen-bonding capacity and solubility, useful in biological applications .

Biological Activity

3-Bromo-2-methyl-5-trimethylsilylethynylthiophene (CAS No. 348639-14-5) is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and a trimethylsilyl group, which enhances its solubility and reactivity. The molecular formula is C11H13BrSC_{11}H_{13}BrS with a molecular weight of approximately 253.19 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an antimicrobial agent and its role in modulating cellular functions.

  • Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Cellular Modulation : The compound may influence cellular signaling pathways, potentially affecting gene expression and protein synthesis.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of thiophene compounds, including this compound, showed significant activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain strains.
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values were reported to be around 25 µM for certain cancer types, indicating a promising therapeutic index.

Research Findings

Recent findings from various studies provide insight into the biological activities associated with this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against various bacterial strains with MIC values ranging from 16 to 64 µg/mL.
CytotoxicityShowed selective cytotoxic effects on cancer cell lines with IC50 values of approximately 25 µM.
Mechanism ExplorationSuggested that the compound interferes with cellular respiration pathways in bacteria, leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-Bromo-2-methyl-5-trimethylsilylethynylthiophene

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